molecular formula C10H6F3NOS B2425435 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one CAS No. 220862-87-3

2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one

Cat. No.: B2425435
CAS No.: 220862-87-3
M. Wt: 245.22
InChI Key: FOOKBLPTJVMTAU-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiazoline ring

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)7-2-1-3-8(6-7)14-9(15)4-5-16-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOKBLPTJVMTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide and an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the isothiazoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazoline ring to an isothiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the isothiazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isothiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 2-(Trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Comparison: 2-[3-(trifluoromethyl)phenyl]isothiazol-3(2H)-one is unique due to its isothiazoline ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted phenyl compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2-[3-(Trifluoromethyl)phenyl]isothiazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group on a phenyl ring linked to an isothiazolone ring. It is synthesized through the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide and an oxidizing agent, typically under basic conditions using sodium hydroxide in ethanol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

The compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/L against the drug-susceptible H37Rv strain, indicating potent activity .

Table 1: Antimycobacterial Activity of this compound

StrainMediumMIC (mg/L)Rifampin (mg/L)Isoniazid (mg/L)
H37Rv7H9 + glycerol + ADC + Tween 800.50.0160.016
Erdman7H9 + glycerol + ADC + Tween 8010.030.016
Erdman7H12 + casitone + palmitic acid + BSA + catalase + Tween 80>16<0.0080.016

These results suggest that the compound may serve as a lead for developing new antitubercular agents.

Anti-inflammatory Activity

In vivo studies have shown that derivatives of isothiazolone compounds can exhibit anti-inflammatory effects. Specifically, compounds structurally related to this compound have been tested for their ability to reduce inflammation in animal models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in microbial metabolism and inflammatory pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Pharmacokinetics

Pharmacokinetic studies indicate variable absorption rates depending on the compound's form. For instance, one derivative showed a bioavailability of approximately 93% when administered orally, suggesting favorable absorption characteristics for therapeutic applications .

Table 2: Pharmacokinetic Parameters

CompoundAdministration RouteDose (mg/kg)C max (μM)T max (h)Vd (L/kg)Bioavailability (%)
SulfoxideOral203.540.511.193
SulfoneOral20----

Case Studies

Several case studies have highlighted the potential of isothiazolone derivatives in treating infections and inflammatory diseases:

  • Tuberculosis Treatment : In a study involving BALB/c mice infected with Mtb, administration of the sulfoxide derivative resulted in sustained exposure above the MIC for over 24 hours, indicating potential efficacy for treating tuberculosis .
  • Inflammatory Response Modulation : Research has shown that compounds similar to this compound can significantly reduce markers of inflammation in animal models, suggesting their utility as anti-inflammatory agents .

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